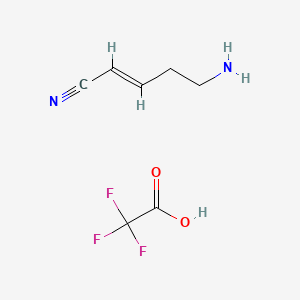
(2E)-5-aminopent-2-enenitrile, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid is a compound that combines two distinct chemical entities: (2E)-5-aminopent-2-enenitrile and trifluoroacetic acid (2E)-5-aminopent-2-enenitrile is an organic compound with a nitrile group and an amino group, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-aminopent-2-enenitrile typically involves the reaction of a suitable precursor with an amine under specific conditions. One common method is the reaction of 5-bromopent-2-enenitrile with ammonia or an amine in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-aminopent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles.
Trifluoroacetic acid is known for its strong acidity and can participate in several reactions:
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Condensation: It can facilitate condensation reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group.
Scientific Research Applications
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-5-aminopent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Trifluoroacetic acid, due to its strong acidity, can protonate various functional groups, facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties but without the fluorine atoms.
Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in trifluoroacetic acid imparts unique properties, such as increased acidity and the ability to participate in specific chemical reactions that other acids cannot . This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H9F3N2O2 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
(E)-5-aminopent-2-enenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-2H,3,5,7H2;(H,6,7)/b2-1+; |
InChI Key |
OYIOZRPNKBDXKW-TYYBGVCCSA-N |
Isomeric SMILES |
C(CN)/C=C/C#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CN)C=CC#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















